Cas no 119403-03-1 (4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide)

4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide structure
119403-03-1 structure
商品名:4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide
CAS番号:119403-03-1
MF:C20H18N6O7S2
メガワット:518.52300
CID:1063486
PubChem ID:380145

4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • (E)-1,2-bis(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazene oxide
    • NSC 665548
    • 4,4'-Azoxybis[N-(5-Methyl-3-isoxazolyl)-benzenesulfonaMide
    • J-004122
    • NSC-665548
    • CHEMBL1998247
    • Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide)
    • NSC665548
    • NCI60_022623
    • Azoxysulfamethoxazole (1,2-bis[4-(5-methylisoxazol-3-yl- aminosulfonyl)phenyl]-diazine-1-oxide)
    • [4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium
    • 119403-03-1
    • 1,2-Bis(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-oxohydrazin-2-ium-1-ide
    • 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide
    • インチ: InChI=1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25)
    • InChIKey: AYMVIVQKFDDNLC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)[O-]

計算された属性

  • せいみつぶんしりょう: 518.06800
  • どういたいしつりょう: 518.06783928g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 12
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 951
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 202Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 202.27000
  • LogP: 6.63750

4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-396266-1 mg
4,4′-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide,
119403-03-1
1mg
¥2,708.00 2023-07-11
TRC
A965130-10mg
4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide
119403-03-1
10mg
$ 1487.00 2023-04-19
TRC
A965130-1mg
4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide
119403-03-1
1mg
$ 190.00 2023-04-19

4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide 関連文献

4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamideに関する追加情報

Recent Advances in the Study of 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide (CAS: 119403-03-1)

The compound 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide (CAS: 119403-03-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique azoxy and isoxazolyl functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and potential clinical uses, making it a compound of considerable interest to researchers and industry professionals alike.

One of the key areas of investigation has been the anti-inflammatory and immunomodulatory effects of 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway. The study utilized in vitro assays and molecular docking simulations to reveal that the compound binds selectively to the COX-2 active site, with a binding affinity comparable to that of known COX-2 inhibitors. These findings suggest its potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide. A preclinical study conducted by researchers at the National Cancer Institute (NCI) in 2024 investigated the compound's effects on various cancer cell lines, including breast, lung, and colon cancer. The results indicated that the compound induces apoptosis in cancer cells through the activation of the intrinsic mitochondrial pathway. Furthermore, it was found to synergize with conventional chemotherapeutic agents, enhancing their efficacy while minimizing toxicity to normal cells. These findings highlight its potential as an adjunct therapy in oncology.

Pharmacokinetic studies have also been a focal point of recent research. A 2024 paper in Drug Metabolism and Disposition reported that 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide exhibits favorable oral bioavailability and a relatively long half-life in rodent models. The study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the compound's plasma concentrations over time, revealing linear pharmacokinetics within the therapeutic dose range. These properties, combined with its low toxicity profile, make it a promising candidate for further clinical development.

Despite these advancements, challenges remain in the development of 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide as a therapeutic agent. For instance, its solubility in aqueous solutions is limited, which may affect its formulation and delivery. Recent efforts have focused on developing nanoparticle-based delivery systems to overcome this limitation. A 2023 study published in International Journal of Pharmaceutics demonstrated that encapsulating the compound in polymeric nanoparticles significantly improved its solubility and bioavailability, paving the way for more effective drug formulations.

In conclusion, 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide (CAS: 119403-03-1) represents a promising compound with diverse therapeutic applications, ranging from anti-inflammatory to anticancer therapies. Recent studies have shed light on its molecular mechanisms, pharmacokinetics, and potential clinical benefits, while also identifying areas for further optimization. As research continues, this compound may emerge as a valuable addition to the pharmaceutical arsenal, addressing unmet medical needs in various disease areas.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.